

# The Pharmacological Profile of Ninerafaxstat Trihydrochloride: A Novel Cardiac Mitotrope

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Ninerafaxstat trihydrochloride |           |
| Cat. No.:            | B12382395                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ninerafaxstat trihydrochloride (also known as IMB-1018972) is an investigational first-inclass cardiac mitotrope designed to address the energetic deficit in cardiovascular diseases. By acting as a partial and competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat modulates cardiac metabolism, shifting the heart's energy preference from fatty acid oxidation (FAO) towards the more oxygen-efficient glucose oxidation pathway. This mechanism aims to improve myocardial energy production and function, particularly in conditions of ischemic or metabolic stress. This technical guide provides a comprehensive overview of the pharmacological profile of Ninerafaxstat, summarizing its mechanism of action, and available preclinical and clinical data, with a focus on its development for non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).

### Introduction

The heart has a high and continuous energy demand, primarily met through the mitochondrial oxidation of fatty acids and glucose.[1] In various pathological states, such as heart failure and hypertrophic cardiomyopathy, myocardial energy metabolism is impaired, leading to a state of energetic deficit that contributes to contractile dysfunction and disease progression.[2][3] Ninerafaxstat is a novel therapeutic agent that targets this metabolic dysregulation. As a partial fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting







a shift to glucose utilization, which generates more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[4][5] This document details the current understanding of Ninerafaxstat's pharmacological properties.

### **Mechanism of Action**

Ninerafaxstat's primary mechanism of action is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[4] By partially inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty acid oxidation, leading to a subsequent increase in glucose oxidation to meet the heart's energy demands. This metabolic shift is believed to enhance cardiac efficiency, especially in oxygen-limited conditions.[4]

Note on Quantitative Preclinical Data: Despite extensive literature review, specific quantitative data on the enzymatic inhibition of 3-ketoacyl-CoA thiolase by Ninerafaxstat, such as IC50 or Ki values, are not publicly available at the time of this report.



#### Mechanism of Action of Ninerafaxstat



Click to download full resolution via product page

Mechanism of Action of Ninerafaxstat.



### **Pharmacokinetics**

Ninerafaxstat is an orally administered prodrug.[4] In the body, it is hydrolyzed to its active moiety, IMB-1028814 (IMB-102). A significant portion of IMB-102 is further metabolized to trimetazidine. In vitro studies have indicated that multiple cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP2D6, are involved in the metabolism of IMB-102.

A Phase 1 study in healthy volunteers demonstrated that orally administered Ninerafaxstat was well-tolerated and exhibited predictable pharmacokinetic characteristics.[1] The drug did not have a significant impact on hemodynamics or ECG indices.[1] A drug-drug interaction study concluded that Ninerafaxstat does not cause clinically significant inhibition of CYP3A4 or CYP2C8, and its metabolites are not clinically relevant substrates of CYP2D6, suggesting a low risk of drug-drug interactions with commonly used cardiovascular medications.

Note on Quantitative Preclinical Data: Detailed preclinical pharmacokinetic parameters in animal models are not publicly available.

# **Preclinical Pharmacology**

A preclinical study in a murine model of post-myocardial infarction heart failure, induced by permanent coronary artery ligation, has been reported.[1] In this model, administration of Ninerafaxstat resulted in a progressive improvement in left ventricular systolic function compared to a vehicle-treated control group.[1] Furthermore, mice treated with Ninerafaxstat showed reduced myocardial fibrosis post-myocardial infarction.[1]

**Table 1: Summary of Preclinical Efficacy of Ninerafaxs**tat

| Model System                | Key Findings                        | Reference |
|-----------------------------|-------------------------------------|-----------|
| Murine model of post-       | Progressive improvement in          |           |
| myocardial infarction heart | left ventricular systolic function; | [1]       |
| failure                     | Reduced myocardial fibrosis.        |           |

Note on Experimental Protocols:Detailed protocols for the preclinical studies, including specific dosing regimens, duration of treatment, and methods for assessing cardiac function and fibrosis, are not fully described in the available literature.



# **Clinical Development**

Ninerafaxstat is under clinical investigation for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), heart failure with preserved ejection fraction (HFpEF), and diabetic cardiomyopathy. The most extensive data available is from the Phase 2a IMPROVE-HCM and IMPROVE-DiCE trials.

# **IMPROVE-HCM Trial (NCT04826185)**

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2a study designed to evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[6]



Click to download full resolution via product page

IMPROVE-HCM Trial Workflow.



| Characteristic                 | Value (Mean ± SD or %) |  |
|--------------------------------|------------------------|--|
| Number of Patients             | 67                     |  |
| Age (years)                    | 57 ± 11.8              |  |
| Female                         | 55%                    |  |
| NYHA Class II/III              | 59% / 35%              |  |
| Maximal LV Wall Thickness (mm) | 18.8 ± 4.4             |  |
| Ejection Fraction (%)          | 65.4 ± 5.2             |  |
| Peak VO2 (mL/kg/min)           | 19.2 ± 3.9             |  |
| Peak VO2 (% predicted)         | 60.5 ± 10.1            |  |

| Endpoint                                                     | Ninerafaxstat<br>Group       | Placebo Group                | P-value |
|--------------------------------------------------------------|------------------------------|------------------------------|---------|
| Change in VE/VCO2<br>Slope (LS Mean<br>Difference)           | -2.1 (95% CI: -3.6 to -0.6)  | 0.006                        | _       |
| Change in KCCQ-<br>CSS (LS Mean<br>Difference)               | 3.2 (95% CI: -2.9 to 9.2)    | 0.30                         |         |
| Change in KCCQ-<br>CSS (Baseline ≤80,<br>LS Mean Difference) | 9.4 (95% CI: 0.3 to<br>18.5) | 0.04                         | _       |
| Change in Peak VO2                                           | No significant difference    | No significant<br>difference | 0.90    |

In the IMPROVE-HCM trial, Ninerafaxstat was found to be safe and well-tolerated.[7] Serious adverse events occurred in 11.8% of the Ninerafaxstat group and 6.1% of the placebo group. [7] There was no significant difference in the overall rate of adverse events between the two groups.[8] Importantly, there were no adverse events related to low ejection fraction, and no adverse effects on blood pressure or heart rate were observed.[8]



### **IMPROVE-DICE Trial (NCT04826159)**

The IMPROVE-DiCE trial was a Phase 2a, open-label, mechanistic study that utilized advanced imaging techniques, including multi-nuclear and hyperpolarized magnetic resonance spectroscopy (MRS), to quantify the metabolic and energetic responses to Ninerafaxstat.[3] The trial enrolled patients with type 2 diabetes and obesity who were at risk for heart failure with preserved ejection fraction (HFpEF).

| Endpoint                                                | Result                       | P-value |
|---------------------------------------------------------|------------------------------|---------|
| Change in Cardiac PCr/ATP<br>Ratio                      | 32% improvement              | <0.01   |
| Change in Myocardial Triglyceride Content               | 34% reduction                | 0.026   |
| Change in LV Peak Circumferential Diastolic Strain Rate | 15% improvement              | <0.047  |
| Change in Peak LV Filling Rate                          | 11% improvement              | <0.05   |
| Change in Pyruvate<br>Dehydrogenase (PDH) Flux          | Increased in 7 of 9 patients | 0.08    |

These results provide direct evidence of Ninerafaxstat's ability to modulate cardiac metabolism and improve energetics and diastolic function in a patient population with metabolic dysfunction.

## **FORTITUDE-HCM Trial (NCT07023614)**

Following the positive results of the IMPROVE-HCM trial, a global, multicenter, double-blind, placebo-controlled Phase 2b trial, FORTITUDE-HCM, has been initiated. This trial will further evaluate the efficacy and safety of Ninerafaxstat in a larger population of patients with symptomatic nHCM.

# **Summary and Future Directions**



**Ninerafaxstat trihydrochloride** is a promising investigational agent that targets a fundamental aspect of cardiac pathophysiology – impaired energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor offers a novel approach to treating cardiovascular diseases characterized by an energy deficit, such as nHCM and HFpEF.

Clinical data from Phase 2a trials have demonstrated that Ninerafaxstat is safe, well-tolerated, and shows potential for improving exercise capacity, patient-reported outcomes, and direct measures of cardiac energetics and function. The ongoing Phase 2b FORTITUDE-HCM trial will provide more robust data on its efficacy in nHCM.

A significant gap in the publicly available information is the lack of detailed preclinical data, particularly quantitative measures of its enzymatic inhibition and comprehensive pharmacokinetic profiles in animal models. Future publications of this data would provide a more complete understanding of its pharmacological profile for the drug development community.

In conclusion, Ninerafaxstat represents a novel and targeted approach to managing cardiovascular diseases by optimizing cardiac metabolism. The results of ongoing and future clinical trials are eagerly awaited to determine its ultimate role in the therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Imbria Pharmaceuticals Presents Phase 1 and Preclinical Data of IMB-1018972 (IMB-101), an Investigational Cardiac Mitotrope, at the American College of Cardiology 70th Annual Scientific Session & Expo SV Health Investors [svhealthinvestors.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies PMC [pmc.ncbi.nlm.nih.gov]



- 5. Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imbria.com [imbria.com]
- 7. Ninerafaxstat Wikipedia [en.wikipedia.org]
- 8. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of Ninerafaxstat
   Trihydrochloride: A Novel Cardiac Mitotrope]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b12382395#pharmacological-profile-of ninerafaxstat-trihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com